2-Methyl-d3-3-propylpyrazine
CAS No.:
Cat. No.: VC0213307
Molecular Formula: C8H9D3N2
Molecular Weight: 139.22
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9D3N2 |
---|---|
Molecular Weight | 139.22 |
Introduction
Chemical Identity and Structure
2-Methyl-d3-3-propylpyrazine, also known as 2-propyl-3-(trideuteriomethyl)pyrazine according to IUPAC nomenclature, is a deuterated pyrazine derivative with the molecular formula C₈H₉D₃N₂. The structure consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions) substituted with a propyl group at position 3 and a trideuteriomethyl group (CD₃) at position 2. The chemical structure maintains the same carbon skeleton as its non-deuterated counterpart but differs in the isotopic composition of the methyl group .
The compound has a molecular weight of 139.21 g/mol, slightly higher than the non-deuterated version (136.19 g/mol) due to the presence of three deuterium atoms instead of hydrogen atoms. This mass difference of approximately 3 Da is consistent with the replacement of three hydrogen atoms (atomic mass ~1) with three deuterium atoms (atomic mass ~2) .
Chemical Identifiers
Parameter | Value |
---|---|
IUPAC Name | 2-propyl-3-(trideuteriomethyl)pyrazine |
Molecular Formula | C₈H₉D₃N₂ |
Molecular Weight | 139.21 g/mol |
InChI | InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3/i2D3 |
InChIKey | XAWKNALRUSOTOY-BMSJAHLVSA-N |
CAS Number | 171391715 (PubChem CID) |
The InChI notation includes the "/i2D3" segment, which specifically indicates the deuteration of the methyl group at position 2 .
Physical and Chemical Properties
The physical and chemical properties of 2-Methyl-d3-3-propylpyrazine are expected to be similar to its non-deuterated analog, with some modifications due to the isotope effect. Based on comparative analysis with related compounds, we can establish the following probable physical properties:
Physical Properties Table
The deuterium substitution typically results in slightly different physical properties compared to the non-deuterated compound, including:
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Slightly higher boiling point due to increased molecular weight and reduced vapor pressure
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Marginally higher density
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Altered spectroscopic properties, particularly in IR, NMR, and mass spectrometry
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Different vibrational frequencies due to the heavier deuterium atoms
Spectroscopic Characteristics
The spectroscopic properties of 2-Methyl-d3-3-propylpyrazine are particularly distinctive and constitute one of the primary reasons for its scientific utility. The deuterium labeling creates specific spectroscopic signatures that differentiate it from its non-deuterated counterpart.
Mass Spectrometry
In mass spectrometry, 2-Methyl-d3-3-propylpyrazine exhibits a molecular ion peak at m/z 139, compared to m/z 136 for the non-deuterated version. Fragmentation patterns involving the loss of deuterated methyl group fragments will show characteristic mass shifts compared to the non-deuterated compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuterium labeling results in distinctive NMR spectroscopic properties:
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¹H NMR: Absence of the methyl proton signal at approximately δ 2.5 ppm that would be present in the non-deuterated version
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²H (Deuterium) NMR: Presence of a signal corresponding to the CD₃ group
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¹³C NMR: The methyl carbon signal appears as a multiplet due to coupling with the deuterium atoms, rather than the quartet observed with hydrogen
Infrared Spectroscopy
In infrared spectroscopy, C-D stretching vibrations occur at lower frequencies (approximately 2000-2300 cm⁻¹) compared to C-H stretching vibrations (approximately 2800-3000 cm⁻¹). This creates distinctive IR spectral features that can be used to confirm deuterium incorporation .
Mass Resolved Excitation Spectroscopy (MRES)
Research has shown that deuterated pyrazines exhibit specific behavior in mass resolved excitation spectroscopy:
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Origin transitions in MRES undergo little or no relative shift upon deuteration
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Vibronic transitions show substantial relative shifts upon deuteration
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This difference enables researchers to distinguish between conformer origin transitions and vibronic transitions in structural studies
Applications and Significance
2-Methyl-d3-3-propylpyrazine finds applications across various scientific disciplines, primarily due to its deuterium labeling. The strategic replacement of hydrogen with deuterium atoms creates a compound with nearly identical chemical behavior but distinctive spectroscopic properties.
Analytical Standards and Reference Materials
One of the primary applications is as an internal standard for quantitative analysis of related pyrazines in:
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Food and flavor chemistry, where pyrazines contribute to roasted, nutty, and toasted flavors
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Environmental monitoring of pyrazine derivatives
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Pharmaceutical quality control and impurity profiling
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Metabolomic studies requiring stable isotope-labeled standards
The deuterium labeling provides a convenient mass difference that allows for clear distinction between the analyte and the internal standard in mass spectrometry-based quantification.
Spectroscopic Studies
2-Methyl-d3-3-propylpyrazine serves as a valuable tool in:
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Conformational analysis studies of alkyl-substituted pyrazines
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Investigation of torsional motions and minimum energy conformations
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Elucidation of fragmentation mechanisms in mass spectrometry
Metabolic and Pharmacokinetic Studies
The deuterated compound can be used to:
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Track metabolic pathways of pyrazine derivatives
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Study absorption, distribution, metabolism, and excretion (ADME) properties
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Investigate enzymatic reactions involving pyrazines
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Develop biomarkers for exposure to specific pyrazine compounds
Chemical Kinetics Research
The kinetic isotope effect (KIE) resulting from deuterium substitution makes this compound valuable for:
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Mechanistic studies of reactions involving the methyl group
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Investigation of reaction rate-determining steps
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Understanding bond-breaking processes in pyrazine chemistry
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Probing enzymatic mechanisms involving pyrazine substrates
Comparison with Related Compounds
Understanding 2-Methyl-d3-3-propylpyrazine in context requires comparison with its non-deuterated counterpart and other related compounds.
Comparison with Non-deuterated 2-Methyl-3-propylpyrazine
Property | 2-Methyl-d3-3-propylpyrazine | 2-Methyl-3-propylpyrazine |
---|---|---|
Molecular Formula | C₈H₉D₃N₂ | C₈H₁₂N₂ |
Molecular Weight | 139.21 g/mol | 136.19 g/mol |
InChIKey | XAWKNALRUSOTOY-BMSJAHLVSA-N | XAWKNALRUSOTOY-UHFFFAOYSA-N |
Mass Spectrum | Molecular ion at m/z 139 | Molecular ion at m/z 136 |
NMR Spectrum | No methyl proton signal | Methyl proton signal at ~δ 2.5 ppm |
Chemical Reactivity | Similar, with KIE for reactions involving the methyl group | Standard reactivity |
Metabolic Stability | Potentially increased for reactions involving C-D bond cleavage | Standard stability |
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